molecular formula C13H10F3NO3S B1304755 Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 240800-53-7

Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Cat. No.: B1304755
CAS No.: 240800-53-7
M. Wt: 317.29 g/mol
InChI Key: WRONBITZBMSSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS: 240800-53-7) is a fluorinated thiazole derivative with a hydroxyl group at position 4 of the thiazole ring and a 3-(trifluoromethyl)phenyl substituent at position 2. Its molecular formula is C₁₃H₁₀F₃NO₃S, and it has a molecular weight of 317.28 g/mol . This compound is utilized in pharmaceutical and materials research due to the bioactive properties of thiazoles and the electron-withdrawing trifluoromethyl group .

Properties

IUPAC Name

ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3S/c1-2-20-12(19)9-10(18)17-11(21-9)7-4-3-5-8(6-7)13(14,15)16/h3-6,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRONBITZBMSSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162501
Record name Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

240800-53-7
Record name Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240800-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride derivatives with ethyl 2-cyanoacetate in the presence of sodium hydride in acetonitrile. This reaction proceeds at ambient temperature and results in the formation of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate derivatives, which undergo intramolecular cyclization to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, potentially modulating their activity. This compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3- vs. 4-(Trifluoromethyl)phenyl Substitution

A key positional isomer is ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS: 227199-08-8), where the trifluoromethyl group is para-substituted on the phenyl ring. Both compounds share the same molecular formula and weight but differ in regiochemistry. For example, para-substituted thiazoles often exhibit higher melting points due to improved packing efficiency .

Table 1: Comparison of Positional Isomers
Property Target Compound (3-CF₃) 4-CF₃ Analog
CAS No. 240800-53-7 227199-08-8
Molecular Formula C₁₃H₁₀F₃NO₃S C₁₃H₁₀F₃NO₃S
Melting Point Not reported Not reported
Solubility (Polar Solvents) Likely higher due to meta-CF₃ Slightly lower (para-CF₃)
Synthetic Yield Varies by route Similar

Functional Group Variations: Hydroxyl vs. Methyl Substitution

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS: 175277-03-9) replaces the hydroxyl group with a methyl substituent. This substitution reduces polarity (logP: ~1.305 vs.

Table 2: Hydroxyl vs. Methyl Substitution
Property Target Compound (4-OH) 4-Methyl Analog
Molecular Formula C₁₃H₁₀F₃NO₃S C₁₄H₁₂F₃NO₂S
Molecular Weight 317.28 g/mol 315.31 g/mol
logP (Predicted) ~0.5 (higher polarity) ~1.305 (lower polarity)
Hydrogen Bonding Yes (OH group) No
Biological Permeability Moderate High

Thiazole Ring Modifications: Carboxylate Position and Substituents

Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (CAS: 343322-65-6) shifts the carboxylate group to position 4 and introduces a methyl group at position 4. The compound (C₁₄H₁₂F₃NO₂S, MW: 315.31 g/mol) has a predicted pKa of -0.31, indicating stronger acidity compared to the target compound’s hydroxyl group (pKa ~10) .

Table 3: Carboxylate Position Comparison
Property Target Compound (5-COOEt) 4-COOEt Analog
Carboxylate Position 5 4
Thiazole Substituents 4-OH, 2-(3-CF₃Ph) 5-Me, 2-(4-CF₃Ph)
Predicted pKa ~10 (OH group) -0.31 (carboxylate)
Applications Drug discovery Materials science

Biological Activity

Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The following sections will detail its biological activity, including relevant data tables, case studies, and research findings.

  • Chemical Formula : C₁₃H₁₀F₃NO₃S
  • Molecular Weight : 317.29 g/mol
  • Melting Point : 118–121 °C
  • CAS Number : 240800-53-7

Antitumor Activity

Thiazole derivatives are recognized for their antitumor properties. This compound has been investigated for its cytotoxic effects against various cancer cell lines. A study highlighted the structure-activity relationship (SAR) indicating that the trifluoromethyl group significantly enhances the compound's potency against tumor cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundA431 (human epidermoid carcinoma)1.98 ± 1.22
DoxorubicinA431<1.0
Other Thiazole DerivativeU251 (human glioblastoma)<10

The mechanism of action for thiazole compounds often involves the inhibition of key proteins involved in cancer cell proliferation and survival. For instance, the compound has been shown to interact with Bcl-2 proteins, which are pivotal in regulating apoptosis. Molecular dynamics simulations suggest that hydrophobic interactions play a crucial role in binding affinity, enhancing its anticancer potential.

Toxicological Profile

According to safety data sheets, this compound exhibits moderate toxicity with specific target organ toxicity noted in animal models. It is classified under:

  • Skin Corrosion/Irritation : Category 2
  • Serious Eye Damage/Eye Irritation : Category 2
  • Specific Target Organ Toxicity : Category 3 (Respiratory Tract Irritation)

Antimicrobial Activity

Research has also indicated that thiazole derivatives possess antimicrobial properties. This compound was tested against various bacterial strains and showed promising activity.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

In clinical settings, thiazole derivatives have been evaluated for their efficacy in treating various cancers. For instance, a study involving patients with advanced melanoma indicated that compounds similar to this compound exhibited significant tumor reduction when combined with conventional therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.